

# Application Notes and Protocols for IPI-493 in Mouse Models

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## Compound of Interest

Compound Name: Ipi-493

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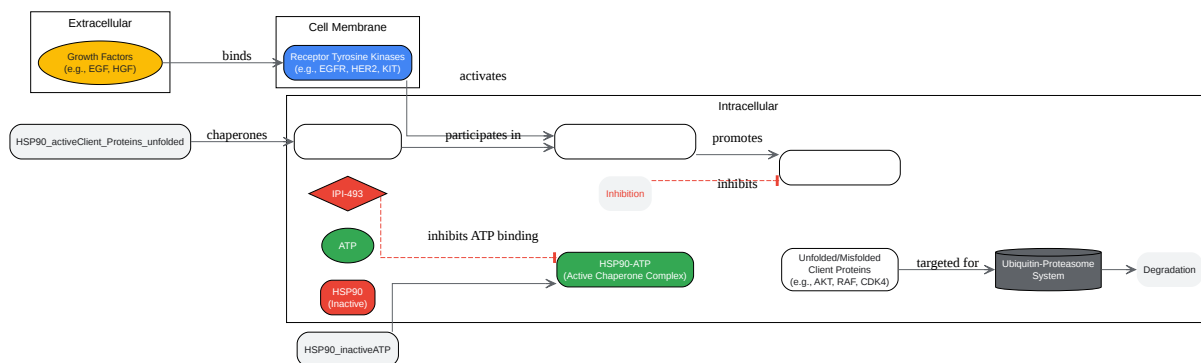
## Introduction

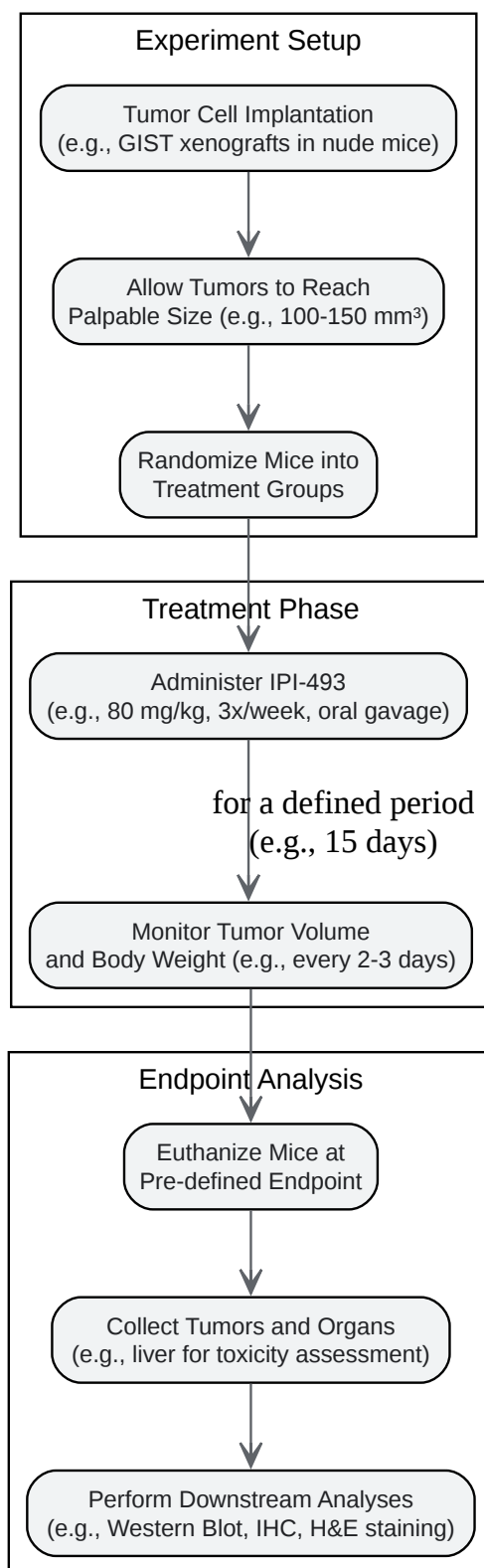
**IPI-493** is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a potent inhibitor, **IPI-493** disrupts the function of HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[1][2] Many of these client proteins are critical for cancer cell survival and proliferation, including kinases, transcription factors, and hormone receptors involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] By inhibiting HSP90, **IPI-493** leads to the degradation of these oncoproteins, making it a promising agent for cancer therapy.[3] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanism of action of **IPI-493** for use in preclinical mouse models, based on available published data.

## Mechanism of Action

**IPI-493** competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[3] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. In cancer cells, this results in the downregulation of key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][5]

## Signaling Pathway Diagram





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